9-Anthraldehyde hydrazone

概要

説明

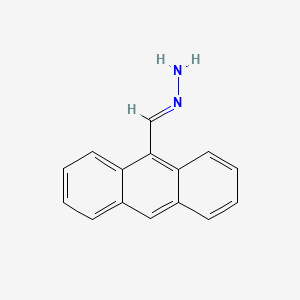

9-Anthraldehyde hydrazone is an organic compound with the molecular formula C15H12N2 It is derived from 9-anthraldehyde, a compound known for its aromatic properties The hydrazone functional group is characterized by the presence of a nitrogen-nitrogen double bond, which imparts unique chemical properties to the molecule

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-anthraldehyde hydrazone typically involves the reaction of 9-anthraldehyde with hydrazine or its derivatives. One common method includes the following steps:

Starting Materials: 9-anthraldehyde and hydrazine hydrate.

Reaction Conditions: The reaction is usually carried out in an alcohol solvent, such as ethanol, under reflux conditions. The mixture is heated to around 60-80°C for several hours.

Product Isolation: After the reaction is complete, the mixture is cooled, and the product is precipitated out.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and reduce production costs.

化学反応の分析

Oxidation to 9-Anthryldiazomethane (ADAM)

ADAM, a fluorescent labeling reagent for carboxylic acids, is synthesized via oxidation of 9-anthraldehyde hydrazone:

-

Application : The crude reaction mixture is directly used for derivatizing carboxylic acids (e.g., fatty acids, keto acids), enabling HPLC detection with fluorometric limits of ~1 pmol .

Mechanism :

Photochemical Decomposition

Photolysis in liquid sulfur dioxide (SO₂) or SO₂–CCl₄ mixtures induces cleavage:

-

Mechanism : A non-ionic charge-transfer complex forms with SO₂ in the ground state. Upon UV irradiation, N–N bond cleavage occurs, releasing N₂ and forming the azine .

Experimental Data :

| Condition | Conversion Efficiency | Major Product |

|---|---|---|

| Liquid SO₂, 254 nm light | >90% | Azine (I) + N₂ |

| SO₂–CCl₄ (1:1 v/v) | 85% | Azine (I) + N₂ |

Thermal Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating above 120°C leads to anthracene derivatives via retro-aldol pathways.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the hydrazone, while protic solvents accelerate azine formation under acidic conditions .

Structural and Analytical Data

科学的研究の応用

Organic Electronics

Semiconducting Materials

9-Anthraldehyde hydrazone is recognized for its role as a hole transport material in organic electroluminescent devices. Its excellent optical properties and relatively simple synthesis make it a promising candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's ability to facilitate charge transport enhances the efficiency of these devices.

- Synthesis Method : The preparation involves the reaction of anthracene with various reagents under controlled conditions, yielding high-purity products suitable for electronic applications .

Analytical Chemistry

Fluorescence Detection in Drug Analysis

A significant application of this compound is in the development of analytical methods for detecting pharmaceutical compounds. A notable study developed a high-performance liquid chromatography with fluorescence detection (HPLC-FL) method for determining isoniazid (INH), a key drug used in tuberculosis treatment.

- Methodology : The study optimized conditions for the formation of 9-anthraldehyde isonicotinoyl hydrazone (INHAA), achieving high sensitivity with a limit of detection at 0.11 µg/mL . This method not only improved detection limits but also reduced the time and chemicals required for analysis.

| Parameter | Value |

|---|---|

| Concentration Range | 0.5 - 20 µg/mL |

| Limit of Detection (LOD) | 0.11 µg/mL |

| Limit of Quantitation (LOQ) | 0.33 µg/mL |

Biological Studies

Metal Complexes and Anticancer Activity

Research has explored the biological activities of metal complexes formed with polycyclic aromatic hydrazones, including those derived from 9-anthraldehyde. These complexes have shown promising anticancer properties , particularly against various cancer cell lines.

- Case Study : A review highlighted that certain metal complexes of hydrazones exhibited significant inhibitory effects on colon cancer cells (HCT-15) and pancreatic cancer cells (PSN1), suggesting potential therapeutic applications in oncology .

Summary of Findings

The diverse applications of this compound span several scientific domains, showcasing its utility as:

- A semiconducting material in organic electronics.

- An important reagent in analytical chemistry for drug detection.

- A precursor for metal complexes with potential anticancer properties.

These findings underscore the compound's versatility and importance in advancing both technological and medical research.

作用機序

The mechanism of action of 9-anthraldehyde hydrazone involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions, which can then interact with biological molecules such as DNA and proteins. The compound’s ability to intercalate into DNA and disrupt its function has been studied in the context of its anticancer properties. Additionally, the hydrazone group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cell apoptosis through the mitochondrial pathway .

類似化合物との比較

9-Anthraldehyde oxime: Similar to 9-anthraldehyde hydrazone, this compound contains an oxime functional group instead of a hydrazone. It is used in similar applications but has different reactivity and stability.

Anthracene-9-imidazoline hydrazone:

9-Anthraldehyde: The parent compound of this compound, it is used as a starting material for the synthesis of various derivatives.

Uniqueness: Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications .

生物活性

9-Anthraldehyde hydrazone is a compound derived from 9-anthraldehyde and hydrazine, classified under the broader category of hydrazones. Hydrazones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an azometine group () which is crucial for its biological activity. The compound exhibits a planar structure due to the conjugated system of the anthracene moiety, facilitating interactions with biological targets.

Anticancer Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant anticancer potential. A study highlighted that metal complexes of hydrazones can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, complexes derived from similar hydrazones showed IC50 values in the range of 3-5 µM against liver cancer cell lines (HEPG2 and HCT-116) .

Table 1: Anticancer Activity of Hydrazone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HEPG2 | 4 | Apoptosis via ROS generation |

| Cu(II) Complex | HCT-116 | 3 | Caspase activation and cell cycle arrest |

| Benzaldehyde Hydrazone | Various | 5 | Induction of apoptosis |

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways. Studies have shown that hydrazones can act synergistically with metal ions to enhance their antimicrobial efficacy .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazones is attributed to their ability to inhibit pro-inflammatory cytokines. Research indicates that derivatives similar to this compound can modulate inflammatory pathways by reducing the expression of IL-1β and TNF-α .

Case Studies

- Anticancer Mechanism Study: A study conducted on various hydrazone derivatives demonstrated that compounds with a similar structure to this compound induced apoptosis in cancer cells through ROS-mediated pathways. The results showed significant downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

- Antimicrobial Efficacy: A comparative study evaluated the antimicrobial effects of several hydrazones against resistant strains. The findings indicated that the presence of electron-withdrawing groups in the structure enhanced antibacterial activity, particularly against MRSA and E. coli .

特性

IUPAC Name |

(E)-anthracen-9-ylmethylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,16H2/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQXWVMPUOEUKY-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430399 | |

| Record name | 9-ANTHRALDEHYDE HYDRAZONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561328-72-1, 7512-18-7 | |

| Record name | [C(E)]-9-Anthracenecarboxaldehyde hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561328-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC400542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-ANTHRALDEHYDE HYDRAZONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。